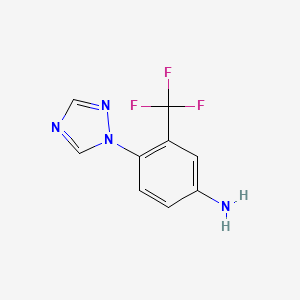

4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline

Description

4-(1H-1,2,4-Triazol-1-yl)-3-(trifluoromethyl)aniline (CAS: 351325-27-4) is a fluorinated aromatic amine featuring a 1,2,4-triazole moiety and a trifluoromethyl (-CF₃) group at the 3-position of the aniline ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and influences binding interactions with biological targets . It has been cataloged as a high-value reagent by CymitQuimica, though its production status is currently discontinued . Structural confirmation of this compound and related analogs is typically achieved via NMR and mass spectrometry, as evidenced by synthetic protocols in peer-reviewed literature .

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(13)1-2-8(7)16-5-14-4-15-16/h1-5H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVZWJBLEPZALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351325-27-4 | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with sodium azide in the presence of a copper catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as inhibitors of specific enzymes and receptors.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Key Compounds Analyzed:

4-(1H-1,2,4-Triazol-1-yl)aniline (CAS: 176032-78-3)

3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline (CAS: 181997-13-7)

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (CAS: 1092370-48-3)

3-(1H-1,2,4-Triazol-1-yl)benzoic acid

4-[5-(2-Furyl)-1H-1,2,4-triazol-3-yl]aniline

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

- IUPAC Name : 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline

- Molecular Formula : C9H7F3N4

- CAS Number : 351325-27-4

- Molecular Weight : 232.17 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds, including 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline, which showed promising results against multiple bacterial strains. The mechanism of action often involves the inhibition of key enzymes or disruption of microbial cell membranes.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline | Staphylococcus aureus | 5.0 |

| 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline | Escherichia coli | 6.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated in vitro using human cell lines. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Anticancer Activity

The anticancer effects of triazole derivatives have been extensively studied. In particular, 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline was tested against several cancer cell lines:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| HeLa | 150 | Induction of apoptosis |

| A549 | 200 | Inhibition of tubulin polymerization |

| MDA-MB231 | 180 | Cell cycle arrest in G2/M phase |

The compound's mechanism involves disrupting microtubule dynamics and inducing apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

In a study assessing the efficacy of various triazole derivatives against resistant bacterial strains, 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value lower than many standard antibiotics.

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation of the compound's anticancer properties was conducted on a panel of cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in HeLa cells more potently than many known chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.